1-(4-Chlorobenzyl)piperidine
Overview
Description
1-(4-Chlorobenzyl)piperidine is an organic compound with the molecular formula C12H16ClN. It is a piperidine derivative that contains a chlorobenzyl group attached to the piperidine ring. This compound has been extensively studied for its potential therapeutic effects and has shown promising results in various areas of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)piperidine can be synthesized through various methods. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Substituted piperidine derivatives
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to regulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression. It can induce apoptosis through caspase-dependent pathways .
Comparison with Similar Compounds
1-(4-Chlorobenzyl)piperidine can be compared with other similar compounds, such as:
- 1-(4-Fluorobenzyl)piperidine
- 1-(3,4-Dichlorobenzyl)piperidine
- 1-(4-Bromobenzyl)piperidine
These compounds share a similar piperidine core structure but differ in the substituents attached to the benzyl group. The unique properties of this compound, such as its specific interactions with molecular targets, make it distinct from its analogs .
Biological Activity
1-(4-Chlorobenzyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following chemical structure:
- Molecular Formula : C12H16ClN
- Molecular Weight : 219.72 g/mol
The compound features a piperidine ring substituted with a 4-chlorobenzyl group, which influences its biological interactions.
Research indicates that this compound interacts with various molecular targets, potentially modulating neurotransmitter systems. Its structural similarity to other piperidine derivatives suggests possible interactions with dopamine and serotonin receptors, which may influence mood regulation and pain pathways.
Key Mechanisms:
- Dopamine Receptor Modulation : Potential influence on dopaminergic pathways may relate to its analgesic effects.
- Aurora Kinase Inhibition : Studies have shown that this compound exhibits significant activity as an inhibitor of Aurora kinases, which are critical in cell division and cancer progression.
Biological Activities
This compound has been studied for various biological activities:
- Analgesic Properties : Preliminary studies suggest it may possess analgesic effects, although specific mechanisms remain to be fully elucidated.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, potentially beneficial in treating inflammatory disorders.
- Antitumor Activity : Evidence suggests that it may inhibit cancer cell proliferation through its action on Aurora kinases, making it a candidate for further investigation in oncology.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Analgesic Activity | Demonstrated potential analgesic effects in animal models. | |
Aurora Kinase Inhibition | Showed significant inhibition of Aurora kinases, suggesting antitumor potential. | |
Interaction with Receptors | Investigated binding affinity to dopamine receptors; implications for mood regulation. |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
1-(3,4-Dichlorobenzyl)piperidine | C13H16Cl2N | Contains two chlorine atoms on the benzene ring. |
1-(4-Chloro-3-methylbenzyl)piperidine | C14H18ClN | Has a methyl group on the benzene ring. |
1-(2,4-Dichlorobenzyl)piperidine | C13H16Cl2N | Different chlorination pattern on the benzene ring. |
These comparisons illustrate how variations in substituents significantly influence biological activity and pharmacological effects.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEXCMVFRCTUOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404106 | |
Record name | 1-[(4-chlorophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59507-42-5 | |
Record name | 1-[(4-chlorophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.